molecular formula C35H30FN7O6S B2954196 N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 393583-91-0

N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2954196
CAS No.: 393583-91-0
M. Wt: 695.73
InChI Key: ZEYXXICOAPHXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrazoline core linked to a 1,2,4-triazole moiety via a sulfanyl ethyl ketone bridge. Key substituents include electron-withdrawing (4-nitrophenyl) and electron-donating (4-methoxyphenyl) groups, which influence its electronic and steric properties. The compound’s design integrates pharmacophores common in bioactive molecules, such as pyrazolines (anti-inflammatory, anticancer) and triazoles (antimicrobial, kinase inhibition) .

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FN7O6S/c1-48-28-15-5-22(6-16-28)30-19-31(23-3-9-25(36)10-4-23)42(40-30)33(44)21-50-35-39-38-32(41(35)26-11-13-27(14-12-26)43(46)47)20-37-34(45)24-7-17-29(49-2)18-8-24/h3-18,31H,19-21H2,1-2H3,(H,37,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYXXICOAPHXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)[N+](=O)[O-])CNC(=O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FN7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through sulfanyl and oxoethyl linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, such as inhibition of specific signaling cascades or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analysis of Compound A

Compound A comprises:

  • Pyrazoline ring : 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
  • Triazole ring : 4-(4-nitrophenyl)-4H-1,2,4-triazole with a methyl-linked 4-methoxybenzamide.
  • Bridge : A sulfanyl ethyl ketone group (-S-CH2-C(=O)-) connecting the pyrazoline and triazole.

The pyrazoline’s dihydro configuration confers conformational rigidity, which could stabilize interactions with hydrophobic binding pockets .

Comparison with Similar Compounds

Pyrazoline Derivatives

  • : N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives) lack the triazole and sulfanyl bridge. Their crystallographic data show planar aromatic substituents, suggesting Compound A ’s 4-methoxyphenyl group may enhance solubility but reduce planarity compared to halogenated analogs .
  • : Pyrazole-carboxamides (e.g., Methyl 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylate) share fluorophenyl and methoxy motifs. However, Compound A’s nitrophenyl group likely increases electrophilicity, impacting receptor binding .

1,2,4-Triazole Derivatives

  • : S-alkylated triazoles (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones) feature sulfonyl and fluorophenyl groups. Compound A’s sulfanyl bridge and nitrophenyl substituent may confer distinct redox stability and π-π stacking interactions .
  • : N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide lacks the pyrazoline core but shares a triazole-benzamide linkage.

Hybrid Pyrazoline-Triazole Systems

  • & 14 : Pyrazole-carbothioamides (e.g., 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) combine pyrazole and triazole motifs but use carbothioamide linkages instead of sulfanyl bridges. Compound A ’s ketone bridge may enhance metabolic stability compared to thioamide groups .
  • : S-alkyl triazole-thiol derivatives (e.g., N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides) highlight the role of sulfur in bioactivity. Compound A ’s sulfanyl group could similarly participate in disulfide bond formation or metal chelation .

Key Comparative Data

Property Compound A Compound [10] Compound 28b
Core Structure Pyrazoline + triazole + sulfanyl bridge Triazole + sulfonylphenyl Pyrazole + cyclohexylcarboxamide
Electron Effects Strong EWG (NO2), moderate EDG (OCH3) Moderate EWG (SO2) EDG (OCH3), EWG (F)
Bioactivity Potential Anticancer, kinase inhibition (predicted) Antimicrobial, anti-inflammatory Neurotensin receptor modulation
Solubility Moderate (methoxy groups) Low (sulfonyl groups) Low (hydrophobic carboxamide)
Synthetic Route S-alkylation of triazole thione + α-halogenated ketone Thione alkylation Carboxamide coupling

Research Implications

  • Electronic Effects : The nitrophenyl group in Compound A may enhance binding to electron-deficient targets (e.g., kinase ATP pockets) compared to methoxy or halogenated analogs .
  • Synthetic Feasibility : Similar S-alkylation strategies () suggest scalable synthesis, though the nitro group may complicate purification .

Biological Activity

The compound N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex molecule that incorporates multiple pharmacophores, suggesting potential biological activity across various therapeutic areas. This article explores its biological activity based on recent research findings, including case studies and relevant data tables.

Structure

The compound features:

  • A pyrazole moiety known for its anti-inflammatory and anticancer properties.
  • A triazole component, which has been associated with a broad spectrum of biological activities.
  • Multiple aromatic rings that enhance lipophilicity and potentially improve bioavailability.

Molecular Formula

The molecular formula of the compound is C25H24FN6O4SC_{25}H_{24}FN_6O_4S.

Anticancer Activity

Research indicates that derivatives of pyrazole and triazole exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to the target molecule demonstrate cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, a related pyrazole derivative exhibited an IC50 value of 26 µM against A549 cells .

Anti-inflammatory Properties

Compounds containing pyrazole and triazole rings have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In computational studies, molecular docking simulations suggested that these compounds could effectively bind to targets involved in inflammatory pathways .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays. The presence of nitro groups in the structure enhances the electron-donating ability, which is crucial for scavenging free radicals. Molecular electrostatic potential analysis indicates strong antioxidant properties due to electrophilic attack sites on the molecule .

Table: Summary of Biological Activities

Biological ActivityCell Line/ModelIC50/Effect
AnticancerA54926 µM
MCF73.79 µM
Anti-inflammatoryVarious modelsSignificant inhibition of cytokines
AntioxidantDPPH assayHigh scavenging activity

Study 1: Anticancer Screening

A study conducted by Wei et al. explored the anticancer effects of a series of pyrazole derivatives. Among them, a compound structurally similar to our target showed significant cytotoxicity against A549 cells with an IC50 value of 26 µM. This highlights the potential of pyrazole derivatives in cancer therapy .

Study 2: Anti-inflammatory Mechanism

In another investigation, derivatives containing both pyrazole and triazole rings were tested for their anti-inflammatory effects. The results indicated a marked reduction in pro-inflammatory cytokines in treated models compared to controls, suggesting that these compounds can modulate inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing this compound, and how are they methodologically addressed?

  • Answer : The compound's complexity arises from its multi-functionalized pyrazole-triazole core and sulfanyl linker. Key challenges include:

  • Regioselective formation of the pyrazole ring : Controlled cyclization of hydrazine derivatives with diketones or enol ethers is required to avoid side products. Multi-step protocols involving temperature-controlled condensation (e.g., using ethanol/water mixtures) are employed .
  • Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution (e.g., using sodium hydrosulfide) ensures precise sulfur incorporation. Protecting groups (e.g., trityl) may shield reactive sites during synthesis .
  • Nitrophenyl stabilization : Electron-withdrawing nitro groups necessitate inert atmospheres (argon/nitrogen) during coupling to prevent reduction .

Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?

  • Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 0.004 Å accuracy) and dihedral angles to confirm stereochemistry, as demonstrated for pyrazolyl-triazole derivatives .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and methoxy substituents, while 13C^{13}\text{C} NMR confirms carbonyl and aromatic carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .

Q. How do functional groups influence the compound’s potential bioactivity?

  • Answer :

  • 4-Fluorophenyl and 4-methoxyphenyl : Enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets, critical for receptor binding .
  • Sulfanyl linker : Modulates redox activity and hydrogen-bonding capacity, impacting cellular permeability .
  • 4-Nitrophenyl : Electron-withdrawing effects stabilize charge-transfer interactions in enzyme inhibition assays .

Advanced Research Questions

Q. How can non-covalent interactions (NCIs) influence the compound’s reactivity and stability in catalytic or biological systems?

  • Answer :

  • Hydrogen bonding : The pyrazole NH and carbonyl groups participate in H-bonding with biological targets (e.g., kinases), affecting binding affinity. SC-XRD reveals intermolecular H-bond networks in crystalline states .
  • π-π stacking : Aromatic rings (e.g., 4-methoxyphenyl) engage in stacking with tyrosine residues in enzymes, enhancing inhibition potency. Computational studies (DFT) quantify interaction energies .
  • Halogen bonding : The fluorine atom may form weak interactions with sulfur-containing amino acids (e.g., cysteine), altering enzyme kinetics .

Q. What computational strategies are used to model interactions between this compound and biological targets?

  • Answer :

  • Molecular docking (AutoDock, Glide) : Predicts binding modes in ATP-binding pockets (e.g., kinase targets). Ligand flexibility is modeled using Monte Carlo algorithms .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Free-energy perturbation (FEP) calculates binding affinity differences for nitro vs. cyano substituents .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with IC50_{50} values in enzyme assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
  • Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound aggregation .
  • Off-target effects : Employ CRISPR-edited cell lines or isoform-specific inhibitors to validate target engagement .

Q. What experimental design principles (e.g., DoE) optimize reaction yields in multi-step syntheses?

  • Answer :

  • Design of Experiments (DoE) : Central composite designs vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. Response surface models predict yield maxima .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro group introduction), reducing byproducts .
  • In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid parameter adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.